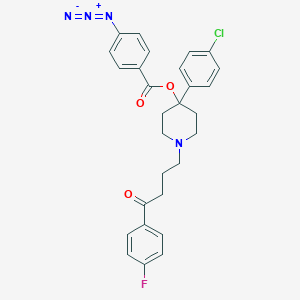

Haloperidol 4-azidobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

117345-85-4 |

|---|---|

Molecular Formula |

C28H26ClFN4O3 |

Molecular Weight |

521 g/mol |

IUPAC Name |

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate |

InChI |

InChI=1S/C28H26ClFN4O3/c29-23-9-7-22(8-10-23)28(37-27(36)21-5-13-25(14-6-21)32-33-31)15-18-34(19-16-28)17-1-2-26(35)20-3-11-24(30)12-4-20/h3-14H,1-2,15-19H2 |

InChI Key |

ZMHKRNQMMRWKIP-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |

Other CAS No. |

117345-85-4 |

Synonyms |

azido-haloperidol haloperidol 4-azidobenzoate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Haloperidol 4-azidobenzoate: A Photoaffinity Probe for the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Haloperidol 4-azidobenzoate, a potent tool in the study of the dopamine D2 receptor (D2R). This document details its chemical structure, physicochemical properties, and its application as a photoaffinity label for elucidating the structure and function of the D2R. Detailed experimental protocols for its synthesis and use in photoaffinity labeling experiments are also provided to facilitate its application in the laboratory.

Chemical Structure and Properties

This compound is a derivative of the well-known antipsychotic drug haloperidol. The core structure of haloperidol is modified by the esterification of its hydroxyl group with 4-azidobenzoic acid. This modification introduces a photoactivatable azido group, transforming the molecule into a powerful photoaffinity label.

Chemical Structure:

The chemical structure of this compound is as follows:

Note: A placeholder image URL is used above. A 2D chemical structure drawing would be inserted here.

Physicochemical Properties:

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. The key experimental value is its high binding affinity for the D2 dopamine receptor.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₇ClFN₅O₃ | Calculated |

| Molecular Weight | 549.99 g/mol | Calculated |

| Binding Affinity (KD) for D2 Dopamine Receptor | 15 nM | [1] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | Inferred |

| Photoreactivity | Forms a reactive nitrene upon UV irradiation | General knowledge of aryl azides |

Mechanism of Action as a Photoaffinity Label

This compound acts as a photoaffinity label by a two-step mechanism. First, owing to the structural similarity of its haloperidol moiety to the natural ligand dopamine, it binds reversibly and with high affinity to the dopamine D2 receptor.[1] Upon exposure to ultraviolet (UV) light, the aryl azide group is photolysed to a highly reactive nitrene intermediate. This transient species can then form a stable, covalent bond with nearby amino acid residues within the binding pocket of the receptor. This irreversible labeling allows for the identification and characterization of the ligand-binding domain of the D2R.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a standard esterification reaction between haloperidol and 4-azidobenzoic acid. A common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

Haloperidol

-

4-Azidobenzoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve haloperidol (1 equivalent) and 4-azidobenzoic acid (1.2 equivalents) in anhydrous dichloromethane.

-

Add 4-dimethylaminopyridine (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Photoaffinity Labeling of the D2 Dopamine Receptor

This protocol describes the photoaffinity labeling of the D2 dopamine receptor in bovine striatal membranes, followed by identification of the labeled protein.

Materials:

-

Bovine striatal membranes

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

UV lamp (e.g., 254 nm or 365 nm)

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the D2 dopamine receptor or against haloperidol

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

Part 1: Membrane Preparation and Binding

-

Prepare bovine striatal membranes according to standard protocols.

-

Resuspend the membranes in assay buffer to a final protein concentration of approximately 1-2 mg/mL.

-

Incubate the membrane suspension with this compound (e.g., 10-50 nM) in the dark for 60 minutes at room temperature to allow for reversible binding. For competition experiments, pre-incubate the membranes with a competing ligand (e.g., excess haloperidol or spiperone) for 30 minutes before adding the photoaffinity probe.

Part 2: Photolabeling and SDS-PAGE

-

Place the samples on ice and irradiate with a UV lamp for a predetermined time (e.g., 5-15 minutes). The optimal wavelength and duration should be determined empirically.

-

Quench the photoreaction by adding a sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Denature the proteins by heating the samples at 95 °C for 5 minutes.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A 10% or 12% acrylamide gel is typically suitable for resolving a 94 kDa protein.

Part 3: Immunoblotting

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-D2R or anti-haloperidol) overnight at 4 °C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the labeled protein using a chemiluminescent substrate and an imaging system. A band at approximately 94 kDa should be observed, corresponding to the labeled D2 dopamine receptor.[1]

Visualizations

Diagram of the Photoaffinity Labeling Workflow:

Caption: Workflow for photoaffinity labeling of the D2 dopamine receptor.

Diagram of the Signaling Pathway Interaction:

Caption: Interaction of this compound with the D2R signaling pathway.

References

An In-depth Technical Guide to the Synthesis of Azido-Haloperidol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of azido-haloperidol, a valuable tool in neuroscience and pharmacology research. Azido-haloperidol, chemically known as [4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate, is a photoaffinity label designed to investigate the dopamine D2 receptor, a key target in the treatment of psychosis. This document details the synthetic route, experimental protocols, and relevant biological context for its application.

Introduction

Haloperidol is a potent antipsychotic drug that exerts its therapeutic effects primarily through antagonism of the dopamine D2 receptor.[1] To further elucidate the molecular interactions between haloperidol and its receptor, photoaffinity labels have been developed. Azido-haloperidol is one such derivative, where a photoreactive azido group is incorporated into the molecule. Upon photoactivation, the azido group forms a highly reactive nitrene, which can covalently bind to the receptor in close proximity to the ligand binding site. This allows for the identification and characterization of the receptor's ligand-binding domains.

This guide outlines a two-stage synthesis of azido-haloperidol, commencing with the preparation of 4-azidobenzoic acid, followed by its esterification with the tertiary hydroxyl group of haloperidol.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Properties of Key Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | C₂₁H₂₃ClFNO₂ | 375.86 |

| 4-Aminobenzoic acid | 4-aminobenzoic acid | C₇H₇NO₂ | 137.14 |

| 4-Azidobenzoic acid | 4-azidobenzoic acid | C₇H₅N₃O₂ | 163.14 |

| Azido-Haloperidol | [4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate | C₂₈H₂₆ClFN₄O₃ | 521.00 |

Table 2: Reagents for Synthesis

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Sodium Azide | NaN₃ | 65.01 |

| Hydrochloric Acid | HCl | 36.46 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Experimental Protocols

Stage 1: Synthesis of 4-Azidobenzoic Acid

This procedure involves the diazotization of 4-aminobenzoic acid followed by reaction with sodium azide.

Materials:

-

4-Aminobenzoic acid

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL beaker, dissolve 10.0 g of 4-aminobenzoic acid in 100 mL of deionized water and 25 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of 5.5 g of sodium nitrite in 20 mL of deionized water dropwise to the cooled solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

-

In a separate 500 mL beaker, dissolve 7.5 g of sodium azide in 50 mL of deionized water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will be evolved. Allow the reaction to proceed for 1 hour in the ice bath.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 4-azidobenzoic acid.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure 4-azidobenzoic acid as a crystalline solid.

-

Dry the product in a desiccator.

Stage 2: Synthesis of Azido-Haloperidol (Haloperidol 4-azidobenzoate)

This stage employs the Steglich esterification method, which is suitable for the esterification of sterically hindered tertiary alcohols.

Materials:

-

Haloperidol

-

4-Azidobenzoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3.76 g (10 mmol) of haloperidol and 1.63 g (10 mmol) of 4-azidobenzoic acid in 100 mL of anhydrous dichloromethane.

-

Add 0.12 g (1 mmol) of 4-dimethylaminopyridine (DMAP) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 2.27 g (11 mmol) of dicyclohexylcarbodiimide (DCC) to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure azido-haloperidol.

Visualizations

Synthetic Workflow

Caption: Synthetic route for azido-haloperidol.

Dopamine D2 Receptor Signaling Pathway

References

Probing the Dopamine D2 Receptor: A Technical Guide to Haloperidol 4-Azidobenzoate as a Photoaffinity Label

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action and application of haloperidol 4-azidobenzoate, a potent photoaffinity label for the dopamine D2 receptor. This document provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation for researchers in neuropharmacology, chemical biology, and drug discovery.

Core Principles: The Mechanism of Action

This compound is a powerful tool for irreversibly labeling the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders. Its utility stems from its design as a photoaffinity label, which combines the pharmacological specificity of haloperidol with the photoreactive properties of an aryl azide group.

The mechanism unfolds in a two-stage process:

-

Reversible Binding: In the absence of light, this compound acts as a high-affinity antagonist, binding reversibly to the dopamine D2 receptor. This initial binding is dictated by the pharmacophore, the haloperidol moiety, which directs the molecule to the receptor's binding pocket.

-

Irreversible Covalent Bonding: Upon exposure to ultraviolet (UV) light, the 4-azido group is photoactivated, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This short-lived, highly reactive species rapidly inserts into nearby chemical bonds within the receptor's binding site, forming a stable, covalent bond. This irreversible linkage permanently attaches the haloperidol derivative to the receptor, allowing for its subsequent identification and characterization.

The specificity of this process is crucial. The irreversible labeling can be prevented by the presence of other competing dopaminergic agonists or antagonists, which occupy the binding site and prevent the initial reversible binding of the photolabel. This competition is a key control in validating the specificity of the photoaffinity labeling.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound in its interaction with the dopamine D2 receptor.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (KD) | 15 nM | Bovine Striatal Membranes | [1] |

| Molecular Weight of Labeled Polypeptide | 94 kDa | Bovine Striatal Membranes | [1] |

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams illustrate the dopamine D2 receptor signaling pathway and the general workflow for photoaffinity labeling experiments.

References

The Advent of a Targeted Probe: A Technical Guide to the Discovery and History of Haloperidol 4-azidobenzoate

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and experimental application of Haloperidol 4-azidobenzoate, a pivotal tool in the study of dopamine receptors. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and utilization of this photoaffinity label, presenting quantitative data in accessible formats and outlining key experimental protocols.

Introduction: The Quest for Receptor-Specific Probes

The study of neurotransmitter receptors is fundamental to understanding the mechanisms of both therapeutic drugs and neurological and psychiatric disorders. Haloperidol, a butyrophenone antipsychotic, is a potent antagonist of the dopamine D2 receptor and has been a cornerstone in the treatment of schizophrenia and other psychoses.[1] To elucidate the precise binding interactions and subunit composition of the D2 receptor, researchers required a tool that could irreversibly bind to the receptor upon activation. This need led to the development of photoaffinity labels, molecules that are inert until activated by light, at which point they form a covalent bond with their target. This compound, also known as azido-haloperidol, emerged from this line of inquiry as a highly specific and effective photoaffinity probe for the D2 dopamine receptor.[2]

Discovery and Synthesis

The development of this compound was first described in a 1988 publication by Kanety and Fuchs.[2] The compound was synthesized to serve as a photoaffinity ligand for the D2-dopamine receptor. The synthesis involves the chemical modification of haloperidol, a well-characterized D2 antagonist, with a photoactivatable 4-azidobenzoyl group.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | [4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate | PubChem |

| Molecular Formula | C28H26ClFN4O3 | PubChem |

| Molecular Weight | 521.0 g/mol | PubChem |

| CAS Number | 117345-85-4 | PubChem |

Experimental Protocols

The primary application of this compound is in photoaffinity labeling experiments to identify and characterize the D2 dopamine receptor.

Synthesis of this compound

The synthesis of this compound involves the esterification of the hydroxyl group of haloperidol with 4-azidobenzoic acid. This is a standard chemical reaction that can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate organic solvent.

Reaction Scheme:

Haloperidol + 4-Azidobenzoic Acid --(DCC)--> this compound + Dicyclohexylurea

General Protocol:

-

Dissolve haloperidol and 4-azidobenzoic acid in an anhydrous organic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent, such as DCC, to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the crude product using column chromatography on silica gel.

-

Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Photoaffinity Labeling of the D2 Dopamine Receptor

This protocol outlines the general steps for using this compound to label the D2 dopamine receptor in a membrane preparation.

Materials:

-

Bovine striatal membranes (or other tissue/cell preparation rich in D2 receptors)

-

This compound

-

UV light source (e.g., a mercury lamp)

-

Competing dopaminergic ligands (e.g., haloperidol, (+)-butaclamol, spiperone) for control experiments

-

Buffer solutions for binding and washing

-

SDS-PAGE reagents and equipment

-

Western blotting apparatus

-

Anti-haloperidol antibodies (for immunodetection)

Procedure:

-

Incubation: Incubate the membrane preparation with this compound in the dark to allow for reversible binding to the D2 receptors. For control experiments, include a competing ligand in the incubation mixture to demonstrate the specificity of binding.

-

Photolysis: Expose the samples to UV light to activate the azido group, leading to the formation of a highly reactive nitrene that covalently binds to the receptor.

-

Washing: Wash the membranes to remove any unbound photolabel.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose membrane.

-

Immunodetection: Probe the membrane with anti-haloperidol antibodies to specifically detect the protein that has been covalently labeled with this compound.

-

Visualization: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the labeled protein band.

Quantitative Data

The initial characterization of this compound demonstrated its high affinity for the D2 dopamine receptor.

| Parameter | Value | Tissue Source | Reference |

| Dissociation Constant (KD) | 15 nM | Bovine striatal membranes | Kanety & Fuchs, 1988[2] |

This binding affinity is comparable to that of haloperidol itself, indicating that the addition of the 4-azidobenzoyl group does not significantly impair its ability to bind to the D2 receptor.

Visualizations

Dopamine D2 Receptor Signaling Pathway

References

Haloperidol 4-Azidobenzoate: A Technical Guide to its Application as a D2 Dopamine Receptor Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of haloperidol 4-azidobenzoate, a photoaffinity label specifically designed for the investigation of the D2 dopamine receptor. Haloperidol, a potent D2 antagonist, is chemically modified with a photoactivatable azido group, enabling the formation of a covalent bond with the receptor upon UV irradiation. This allows for the irreversible labeling and subsequent identification and characterization of the D2 receptor protein. This document details the synthesis, binding properties, and experimental protocols for the use of this compound as a molecular probe. It is intended to serve as a valuable resource for researchers in the fields of neuropharmacology, molecular biology, and drug discovery.

Introduction

The D2 dopamine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia.[1] Haloperidol is a widely used antipsychotic medication that exerts its therapeutic effects primarily through antagonism of the D2 receptor.[1] To elucidate the molecular structure and function of the D2 receptor, specific molecular probes are indispensable. This compound was developed as a photoaffinity label to covalently tag the D2 receptor, facilitating its isolation and characterization. This guide provides an in-depth look at the available data and methodologies for utilizing this important research tool.

Synthesis of this compound

Synthesis of 4-Azidobenzoic Acid

The precursor, 4-azidobenzoic acid, is synthesized from 4-aminobenzoic acid via a diazotization reaction followed by treatment with sodium azide.

Experimental Protocol: Synthesis of 4-Azidobenzoic Acid

-

Materials: 4-aminobenzoic acid, concentrated hydrochloric acid, sodium nitrite, sodium azide, water, ethyl acetate, sodium sulfate.

-

Procedure:

-

Suspend 4-aminobenzoic acid in water and cool to 0°C in an ice bath.

-

Slowly add concentrated hydrochloric acid with vigorous stirring.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0°C.

-

Stir the mixture for 30 minutes at 0°C.

-

Slowly add a solution of sodium azide in water. Vigorous gas evolution will be observed.

-

Allow the reaction to stir for an additional 1-2 hours at room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 4-azidobenzoic acid as a solid.

-

Esterification of Haloperidol with 4-Azidobenzoyl Chloride

The final step involves the conversion of 4-azidobenzoic acid to its more reactive acid chloride, followed by esterification with the hydroxyl group of haloperidol.

Proposed Experimental Protocol:

-

Step 1: Synthesis of 4-Azidobenzoyl Chloride

-

Reflux 4-azidobenzoic acid in an excess of thionyl chloride for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-azidobenzoyl chloride.

-

-

Step 2: Esterification with Haloperidol

-

Dissolve haloperidol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Cool the solution to 0°C.

-

Slowly add a solution of 4-azidobenzoyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer and purify the crude product by column chromatography to yield this compound.

-

Quantitative Data

The binding affinity of this compound for the D2 dopamine receptor is a critical parameter for its use as a photoaffinity probe. The available data is summarized in the table below. For comparison, binding data for the parent compound, haloperidol, is also included.

| Compound | Receptor | Preparation | Ligand | Parameter | Value | Reference |

| This compound | D2 Dopamine | Bovine striatal membranes | Azido-haloperidol | Kd | 15 nM | Kanety & Fuchs, 1988 |

| Haloperidol | D2 Dopamine | Not Specified | Haloperidol | IC50 | 0.16 - 0.7 nM | AAT Bioquest |

| Haloperidol | D2 Dopamine | Not Specified | Haloperidol | Ki | 0.66 - 2.84 nM | AAT Bioquest |

Experimental Protocols

Reversible Binding Assay

Prior to photoaffinity labeling, it is essential to characterize the reversible binding of this compound to the D2 receptor.

Experimental Protocol:

-

Materials: Bovine striatal membranes, [3H]-spiperone (a D2 receptor antagonist radioligand), this compound, incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2), glass fiber filters, scintillation cocktail.

-

Procedure:

-

Prepare a suspension of bovine striatal membranes in incubation buffer.

-

In a series of tubes, add a fixed concentration of [3H]-spiperone and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

-

Initiate the binding reaction by adding the membrane suspension.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold incubation buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Calculate the specific binding at each concentration of this compound and determine the Kd or IC50 value by non-linear regression analysis.

-

Photoaffinity Labeling

This protocol describes the irreversible covalent labeling of the D2 receptor with this compound.

Experimental Protocol:

-

Materials: Bovine striatal membranes, this compound, incubation buffer, UV lamp (with appropriate wavelength for photoactivation of the azide group, typically around 254 nm), quenching solution (e.g., a buffer containing a scavenger for reactive nitrenes, such as dithiothreitol), SDS-PAGE reagents, Western blotting apparatus, anti-D2 receptor antibody or anti-haloperidol antibody.

-

Procedure:

-

Incubate bovine striatal membranes with this compound in the dark under the same conditions as the reversible binding assay.

-

As a control for specificity, perform a parallel incubation in the presence of an excess of a competing D2 ligand (e.g., 10 µM haloperidol or (+)-butaclamol).

-

Place the samples on ice and expose them to UV light for a predetermined duration (e.g., 5-15 minutes).

-

Quench the photoreaction by adding a quenching solution.

-

Wash the membranes by centrifugation to remove unbound probe.

-

Solubilize the membrane proteins and separate them by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-D2 receptor antibody or an anti-haloperidol antibody to identify the covalently labeled protein.

-

Signaling Pathways and Experimental Workflows

D2 Dopamine Receptor Signaling Pathway

The D2 dopamine receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for Photoaffinity Labeling

The following diagram illustrates the key steps involved in a photoaffinity labeling experiment using this compound.

Conclusion

References

Probing Sigma Receptors: A Technical Guide to the Binding Characteristics of Haloperidol 4-Azidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Sigma Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of Haloperidol and its reduced metabolite for sigma-1 (σ1) and sigma-2 (σ2) receptors, providing a comparative baseline for the expected affinity of its azido-derivatives.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Reference |

| Haloperidol | ~2-4 | High Affinity | High Affinity | [2] |

| Reduced Haloperidol | Potent Affinity | Lower Affinity | Substantially Lower Affinity | [3] |

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound, such as Haloperidol 4-azidobenzoate, for sigma-1 and sigma-2 receptors through competitive displacement of a radiolabeled ligand.[4][5][6]

Materials:

-

Membrane Preparation: Guinea pig liver membranes or cell lines expressing sigma receptors.[4]

-

Radioligands:

-

Assay Buffer: Tris-HCl (50 mM; pH 8.0).[6]

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity sigma receptor ligand.[6]

-

Test Compound: this compound at various concentrations.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[7]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (typically 50-120 µg of protein for tissue membranes).[8]

-

50 µL of test compound (this compound) at various concentrations or buffer for total binding.

-

50 µL of non-specific binding control (e.g., 10 µM Haloperidol) for determining non-specific binding.

-

50 µL of radioligand solution (e.g., a final concentration of 1.0 nM --INVALID-LINK---pentazocine for σ1).[6]

-

-

Incubation: Incubate the plate at 37°C for a predetermined time to reach equilibrium (e.g., 6 hours for --INVALID-LINK---pentazocine).[6]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[8]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Photoaffinity Labeling of Sigma Receptors

This generalized protocol describes the use of a photoaffinity label like this compound to covalently label sigma receptors.[9]

Materials:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Photoaffinity Label: this compound (ideally radiolabeled, e.g., with ³H or ¹²⁵I).

-

UV Light Source: A UV lamp with an appropriate wavelength for activating the azide group (typically 254 nm).

-

Quenching Solution: A solution to scavenge unreacted photolabel, such as dithiothreitol (DTT).

-

SDS-PAGE reagents and equipment.

-

Autoradiography or phosphorimaging system.

Procedure:

-

Binding: Incubate the membrane preparation with the photoaffinity label in the dark to allow for reversible binding to the sigma receptors. Include control tubes with an excess of a non-photolabile competing ligand (e.g., Haloperidol) to determine non-specific labeling.

-

Photolysis: Expose the samples to UV light for a specific duration to activate the azido group, leading to the formation of a highly reactive nitrene that covalently binds to nearby amino acid residues in the receptor's binding pocket.

-

Quenching: Add a quenching solution to stop the reaction.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Detection: Visualize the covalently labeled receptor protein by autoradiography or phosphorimaging if a radiolabeled photoaffinity probe was used. A specifically labeled band should appear at the molecular weight corresponding to the sigma receptor, and the intensity of this band should be reduced in the control samples containing the competing ligand.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining ligand binding affinity using a radioligand assay.

Experimental Workflow for Photoaffinity Labeling

Caption: Key steps in a photoaffinity labeling experiment to identify ligand-binding proteins.

Simplified Sigma-1 Receptor Signaling Pathway

Caption: A simplified representation of the sigma-1 receptor's role in modulating calcium signaling.

References

- 1. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Purification, pharmacological characterization and photoaffinity labeling of sigma receptors from rat and bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photoreactive Derivatives of Haloperidol for Receptor Mapping

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of photoreactive derivatives of haloperidol for the identification and characterization of its binding partners, primarily the dopamine D2 receptor. Haloperidol, a potent antipsychotic, exerts its therapeutic effects through interaction with various neurotransmitter receptors. Photoaffinity labeling, a powerful technique that utilizes photoreactive probes, allows for the covalent modification of these receptors, enabling their isolation and detailed study. This guide delves into the synthesis of these crucial chemical tools, detailed experimental protocols for their application, and the interpretation of the resulting data.

Introduction to Photoreactive Haloperidol Derivatives

Photoaffinity labeling is a technique used to identify and study receptor-ligand interactions. It involves the use of a ligand that has been chemically modified to include a photoreactive group. Upon exposure to ultraviolet (UV) light, this group becomes highly reactive and forms a covalent bond with the nearest amino acid residues of the binding protein. This irreversible linkage allows for the identification and characterization of the receptor.

For haloperidol, the development of photoreactive derivatives has been instrumental in unequivocally identifying the dopamine D2 receptor as its primary target. One of the most well-characterized photoreactive derivatives is azido-haloperidol . This compound retains a high affinity for the D2 receptor and, upon photolysis, forms a reactive nitrene that covalently attaches to the receptor.

Quantitative Data on Photoreactive Haloperidol Derivatives

The effectiveness of a photoreactive probe is determined by its binding affinity for the target receptor and its efficiency in forming a covalent bond upon photoactivation. The following table summarizes the available quantitative data for photoreactive haloperidol derivatives.

| Derivative | Receptor | Binding Affinity (Kd) | Labeled Protein Molecular Weight | Reference |

| Azido-haloperidol | Dopamine D2 Receptor | 15 nM | 94 kDa | [1] |

This table will be expanded as more quantitative data on other photoreactive haloperidol derivatives become available through ongoing research.

Experimental Protocols

This section provides detailed methodologies for the synthesis of photoreactive haloperidol derivatives and their application in receptor mapping experiments.

Synthesis of Azido-haloperidol

Photoaffinity Labeling of the Dopamine D2 Receptor

This protocol outlines the general steps for using a photoreactive haloperidol derivative, such as azido-haloperidol, to label the dopamine D2 receptor in a biological sample (e.g., cell membranes).

Materials:

-

Biological sample expressing the dopamine D2 receptor (e.g., bovine striatal membranes)

-

Photoreactive haloperidol derivative (e.g., azido-haloperidol)

-

Binding buffer (e.g., Tris-HCl buffer with appropriate ions)

-

UV lamp (emitting at a wavelength that activates the photoreactive group)

-

Quenching solution (to stop the photoreaction)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

-

Antibody specific to haloperidol or a tag incorporated into the derivative (for immunodetection)

Procedure:

-

Incubation: Incubate the biological sample with the photoreactive haloperidol derivative in the binding buffer. This is typically done in the dark to prevent premature activation of the probe. The concentration of the probe should be optimized based on its binding affinity.

-

Photolysis: Expose the sample to UV light for a predetermined amount of time. The duration and intensity of the UV exposure need to be carefully optimized to maximize labeling efficiency while minimizing damage to the biological sample.

-

Quenching: Stop the photoreaction by adding a quenching solution.

-

Sample Preparation for Analysis: Prepare the labeled sample for analysis by techniques such as SDS-PAGE. This may involve solubilizing the membranes and denaturing the proteins.

-

SDS-PAGE and Western Blotting: Separate the labeled proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Immunodetection: Detect the covalently labeled receptor using an antibody that recognizes the haloperidol moiety or an incorporated tag. The size of the detected protein can then be determined.

Visualization of Key Processes

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in photoreactive haloperidol research.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Haloperidol acts as an antagonist, blocking the effects of dopamine.

Caption: Dopamine D2 receptor signaling pathway antagonism by haloperidol.

Experimental Workflow for Receptor Mapping

The following diagram illustrates the key steps involved in using photoreactive haloperidol derivatives to identify and map receptor binding sites.

Caption: General experimental workflow for receptor mapping.

Conclusion and Future Directions

Photoreactive derivatives of haloperidol are invaluable tools for the precise identification and characterization of its receptor binding partners. The ability to form a covalent bond upon photoactivation has provided definitive evidence for the interaction of haloperidol with the dopamine D2 receptor. Future research in this area will likely focus on the development of new photoreactive probes with improved efficiency and specificity. Furthermore, the application of advanced proteomic techniques, in conjunction with these probes, will enable a more detailed mapping of the haloperidol binding site and the identification of other potential off-target interactions, providing crucial insights for the development of safer and more effective antipsychotic drugs.

References

Understanding Photoaffinity Labeling with Aryl Azides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoaffinity labeling (PAL) using aryl azides, a powerful technique for identifying and characterizing ligand-binding proteins and elucidating their interactions. From fundamental principles to detailed experimental protocols and data analysis, this document serves as a technical resource for researchers in academia and the pharmaceutical industry.

Core Principles of Aryl Azide Photoaffinity Labeling

Photoaffinity labeling is a chemical biology technique used to covalently link a ligand (or "bait") to its interacting protein target (or "prey") through a light-activated chemical reaction. Aryl azides are a popular class of photoactivatable crosslinkers due to their relative stability in the dark and their high reactivity upon photoactivation.

The core principle involves a three-step process:

-

Binding: A photoaffinity probe, which consists of a ligand of interest derivatized with an aryl azide moiety and often a reporter tag (e.g., biotin, alkyne), is introduced to a biological system (e.g., cell lysate, intact cells). The probe binds non-covalently to its specific protein target.

-

Photoactivation: Upon irradiation with ultraviolet (UV) light, typically in the range of 260-365 nm, the aryl azide group absorbs a photon and releases a molecule of nitrogen gas (N₂).[1] This process generates a highly reactive and short-lived intermediate called a nitrene.

-

Covalent Crosslinking: The generated nitrene rapidly and indiscriminately inserts into nearby chemical bonds, primarily C-H and N-H bonds of amino acid residues within the binding pocket of the target protein. This forms a stable, covalent bond, permanently linking the probe to its target.

The resulting covalently labeled protein can then be detected, enriched, and identified using various biochemical and analytical techniques, most notably mass spectrometry.

Photochemistry of Aryl Azides

Upon photolysis, the aryl azide forms a singlet nitrene, which is a highly reactive species. This singlet nitrene can undergo several reactions:

-

Direct Insertion: It can directly insert into C-H, N-H, and O-H bonds of amino acid side chains.

-

Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to a more stable triplet nitrene state. Triplet nitrenes are less reactive and can participate in hydrogen abstraction reactions.

-

Ring Expansion: The singlet nitrene can rearrange to form a dehydroazepine intermediate, which is susceptible to nucleophilic attack, particularly by primary amines like the side chain of lysine.[2]

The presence of primary amines (e.g., in Tris or glycine buffers) can quench the desired insertion reaction by reacting with the dehydroazepine intermediate, and should therefore be avoided during the photoactivation step.[3]

Design and Synthesis of Aryl Azide Photoaffinity Probes

A successful photoaffinity labeling experiment relies on a well-designed probe. A typical probe consists of three key components:

-

Specificity Moiety: This is the ligand or pharmacophore that provides the binding affinity and specificity for the target protein.

-

Photoreactive Group: The aryl azide group that enables covalent crosslinking upon UV activation.

-

Reporter Tag: A functional handle for detection and/or enrichment of the labeled protein. Common tags include biotin for affinity purification and fluorescent dyes or radioisotopes for detection. More recently, "clickable" tags like alkynes or azides (for use in copper-catalyzed or strain-promoted azide-alkyne cycloaddition) have become popular for their versatility.

The selection and placement of the linker connecting these three components are crucial to ensure that the probe retains its binding affinity for the target and that the photoreactive group is positioned within the binding site for efficient crosslinking.

Quantitative Data on Photoaffinity Probes

The efficiency of photoaffinity labeling can be influenced by several factors, including the quantum yield of the photoreactive group, the binding affinity of the probe, and the reactivity of the generated intermediate. The following table summarizes key quantitative data for aryl azides and compares them with other common photoreactive groups.

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Quantum Yield (Φ) | Photoattachment Efficiency | Key Considerations |

| Aryl Azide | 260-365[1] | Nitrene | 0.1 - 0.7[4] | Can be high (e.g., 60% for a specific progestin probe)[5][6] | Can be quenched by primary amines.[3] Potential for rearrangement to less reactive species. |

| Benzophenone | ~350 | Triplet Diradical | ~1.0 | Generally lower than aryl azides | Longer-lived intermediate may lead to non-specific labeling. Inert to water. |

| Diazirine | ~350-380 | Carbene | ~0.7-0.9 | Can be highly efficient and selective | Can isomerize to a linear diazo compound, which is less reactive. Smallest photoreactive group. |

Experimental Protocols

This section provides detailed methodologies for the key steps in a photoaffinity labeling experiment using aryl azides.

Synthesis of an N-Hydroxysuccinimidyl-4-azidobenzoate (NHS-Azide) Probe

This protocol describes the synthesis of a common bifunctional crosslinker that can be used to attach an aryl azide to a primary amine-containing ligand.

Materials:

-

4-Azidobenzoic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Stir plate and stir bar

-

Glassware (round-bottom flask, dropping funnel)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-azidobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Carbodiimide Addition: Slowly add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM or DMF to the cooled reaction mixture with constant stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Filtration (if using DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-hydroxysuccinimidyl-4-azidobenzoate.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In-Vitro Photoaffinity Labeling of a Target Protein

This protocol outlines a general procedure for labeling a purified protein with an aryl azide probe.

Materials:

-

Purified target protein

-

Aryl azide photoaffinity probe

-

Reaction buffer (e.g., HEPES or phosphate buffer, pH 7.4; avoid Tris or glycine )

-

UV lamp with a specific wavelength output (e.g., 365 nm)

-

Quartz or UV-transparent microplate or cuvette

-

Ice bath

-

SDS-PAGE reagents

-

Staining solution (e.g., Coomassie Brilliant Blue)

-

Competition ligand (the original, unmodified ligand)

Procedure:

-

Reaction Setup: In a UV-transparent reaction vessel on ice, prepare the labeling reaction by mixing the purified target protein (e.g., 1-10 µM) and the aryl azide photoaffinity probe (e.g., 1-5 fold molar excess over the protein) in the reaction buffer.

-

Control Reactions: Set up control reactions, including:

-

No UV control: The complete reaction mixture kept in the dark.

-

No probe control: Protein irradiated without the photoaffinity probe.

-

Competition control: The complete reaction mixture pre-incubated with an excess (e.g., 50-100 fold) of the unmodified competition ligand before adding the probe.

-

-

Incubation: Incubate the reaction mixtures in the dark at 4°C or room temperature for a sufficient time (e.g., 30-60 minutes) to allow the probe to bind to the target protein.

-

UV Irradiation: Place the reaction vessels on ice and irradiate with a UV lamp at the appropriate wavelength for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.

-

Quenching: After irradiation, quench any unreacted probe by adding a scavenger molecule, such as dithiothreitol (DTT), to a final concentration of 10-20 mM.

-

Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, heat at 95°C for 5 minutes, and resolve the proteins by SDS-PAGE.

-

Detection: Visualize the proteins by Coomassie staining. The labeled protein should show a slight increase in molecular weight corresponding to the mass of the probe. If the probe contains a reporter tag (e.g., biotin), the labeled protein can be detected by Western blotting with a corresponding antibody or by streptavidin blotting. Successful labeling is indicated by the appearance of a shifted band in the UV-irradiated sample that is absent or significantly reduced in the control samples.

In-Gel Digestion and Mass Spectrometry Analysis

This protocol describes the preparation of a photoaffinity-labeled protein band from an SDS-PAGE gel for identification by mass spectrometry.

Materials:

-

Excised protein band from SDS-PAGE gel

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

Reducing solution (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

-

Alkylating solution (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

-

Trypsin solution (sequencing grade)

-

Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

-

Microcentrifuge tubes

-

Thermomixer or heating block

-

SpeedVac or vacuum centrifuge

Procedure:

-

Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel. Cut the band into small pieces (~1 mm³) and place them in a microcentrifuge tube. Destain the gel pieces by washing them with the destaining solution until the gel pieces are colorless.

-

Reduction and Alkylation:

-

Reduce the disulfide bonds by incubating the gel pieces in the reducing solution at 56°C for 45-60 minutes.

-

Cool to room temperature and alkylate the free thiols by incubating in the alkylating solution in the dark at room temperature for 30-45 minutes.

-

-

Washing and Dehydration: Wash the gel pieces with 50 mM ammonium bicarbonate followed by dehydration with 100% acetonitrile until the gel pieces shrink and turn white. Dry the gel pieces completely in a SpeedVac.

-

In-Gel Digestion:

-

Rehydrate the dry gel pieces with trypsin solution on ice for 30-60 minutes.

-

Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.

-

-

Peptide Extraction:

-

Extract the peptides from the gel pieces by adding the extraction buffer and sonicating or vortexing for 15 minutes.

-

Collect the supernatant. Repeat the extraction step twice.

-

Pool all the supernatants.

-

-

Sample Cleanup and Concentration: Dry the pooled peptide extracts in a SpeedVac. Resuspend the peptides in a small volume of a suitable solvent (e.g., 0.1% formic acid) for mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be used to identify the protein and map the site of probe crosslinking.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) to illustrate key processes.

Experimental Workflow for Photoaffinity Labeling

Caption: General experimental workflow for photoaffinity labeling with aryl azides.

Elucidation of EGFR Signaling Pathway using Photoaffinity Labeling

This diagram illustrates how photoaffinity labeling can be used to map the interaction between the Epidermal Growth Factor Receptor (EGFR) and the adaptor protein Grb2, a key step in the MAPK signaling cascade.

Caption: Mapping the EGFR-Grb2 interaction in the MAPK pathway via photoaffinity labeling.

Conclusion

Photoaffinity labeling with aryl azides is a versatile and powerful tool for chemical biologists and drug discovery scientists. By enabling the covalent capture of ligand-protein interactions, this technique provides invaluable insights into target identification, binding site characterization, and the mapping of protein interaction networks. While the experimental design requires careful consideration of probe synthesis and photoreaction conditions, the combination of aryl azide chemistry with modern proteomics and mass spectrometry offers a robust platform to address fundamental questions in biology and to accelerate the development of new therapeutics.

References

- 1. CN103145601B - The preparation method of N-hydroxysuccinimide - Google Patents [patents.google.com]

- 2. N-Hydroxysuccinimide synthesis - chemicalbook [chemicalbook.com]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Research Landscape of Haloperidol 4-azidobenzoate: A Technical Guide for Scientists

For researchers, scientists, and drug development professionals, Haloperidol 4-azidobenzoate presents a valuable tool for dissecting the molecular interactions of haloperidol and related compounds. This in-depth technical guide provides a comprehensive overview of its availability, synthesis, and application in laboratory settings, with a focus on photoaffinity labeling to identify and characterize its binding partners.

Haloperidol, a potent antipsychotic drug, is known to interact with multiple targets in the central nervous system, primarily the dopamine D2 receptor and sigma receptors. This compound, as a photoaffinity labeling probe, allows for the covalent crosslinking to its binding targets upon photoactivation, enabling their identification and characterization. This guide offers practical information for researchers seeking to utilize this powerful chemical tool.

Availability and Procurement

Table 1: Sourcing this compound

| Supplier Type | Contact Information | Notes |

| Custom Synthesis Services | Inquire with companies specializing in medicinal chemistry and custom chemical synthesis. | Provide CAS Number (117345-85-4), desired purity specifications, and required quantity for an accurate quote. |

Proposed Synthesis Protocol

While a detailed, step-by-step published synthesis protocol for this compound is not widely available, a plausible synthetic route involves the esterification of haloperidol with 4-azidobenzoic acid. This can be achieved through standard coupling methods.

1. Synthesis of 4-Azidobenzoyl Chloride:

-

4-Azidobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield the corresponding acid chloride. The reaction is typically performed under anhydrous conditions and may require gentle heating.

2. Esterification of Haloperidol:

-

Haloperidol is then reacted with the freshly prepared 4-azidobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent like dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Purification:

-

Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The final product, this compound, is then purified using column chromatography on silica gel.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods. It is crucial to be conducted by trained chemists in a properly equipped laboratory, as azido compounds can be energetic.

Experimental Protocol: Photoaffinity Labeling of Dopamine D2 Receptor

This protocol provides a general workflow for using this compound to label the dopamine D2 receptor in cell membranes. This method can be adapted for other target proteins and cellular preparations.[1][2]

Materials:

-

Cell membranes expressing the dopamine D2 receptor.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Wash buffer (Binding buffer with 0.1% BSA).

-

UV lamp (e.g., 365 nm).

-

SDS-PAGE reagents and equipment.

-

Autoradiography or western blotting equipment.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor according to standard laboratory protocols.

-

Binding Reaction:

-

In the dark or under dim red light, incubate the cell membranes with varying concentrations of this compound in binding buffer.

-

To determine non-specific binding, include a parallel set of incubations with an excess of a competing ligand (e.g., haloperidol or spiperone).

-

-

Photocrosslinking:

-

Following incubation, place the samples on ice and expose them to UV light at a specific wavelength (typically around 350-365 nm for aryl azides) for a predetermined duration. The optimal irradiation time needs to be determined empirically.

-

-

Washing:

-

After photocrosslinking, wash the membranes with ice-cold wash buffer to remove unbound probe. Centrifuge the samples and discard the supernatant. Repeat the wash step multiple times.

-

-

Analysis:

-

Resuspend the final membrane pellet in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the covalently labeled proteins by autoradiography (if a radiolabeled probe is used) or by western blotting using an antibody that recognizes a tag on the probe or the target protein itself. A band corresponding to the molecular weight of the D2 receptor (approximately 94 kDa) should be observed, and its intensity should be reduced in the presence of the competing ligand.[3]

-

Key Signaling Pathways

Haloperidol is known to exert its effects through the dopamine D2 receptor and sigma-1 receptor. Understanding these pathways is crucial for interpreting the results of photoaffinity labeling studies.

Dopamine D2 Receptor Signaling Pathway

Sigma-1 Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the general workflow for a photoaffinity labeling experiment aimed at identifying the binding partners of this compound.

References

- 1. Photoaffinity labelling of dopamine D2 receptors by [3H]azidomethylspiperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

In-depth Technical Guide: Haloperidol 4-Azidobenzoate (CAS 117345-85-4) in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol 4-azidobenzoate, also known as azido-haloperidol, with the CAS number 117345-85-4, is a crucial chemical probe in the field of neuropharmacology. This molecule is a photoaffinity label derived from the well-known antipsychotic drug haloperidol. Its primary research application is in the specific identification and characterization of the dopamine D2 receptor, a key target in the treatment of psychosis and other neurological disorders.

This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its use in photoaffinity labeling experiments to elucidate the structure and function of the D2 dopamine receptor.

Physicochemical Properties and Binding Affinity

This compound is a derivative of haloperidol, modified with a photo-reactive azido group. This modification allows for the formation of a covalent bond with its target receptor upon exposure to ultraviolet (UV) light.

Table 1: Binding Affinity of this compound

| Parameter | Value | Receptor | Tissue Source | Reference |

| Dissociation Constant (KD) | 15 nM | D2-Dopamine Receptor | Bovine Striatal Membranes | [1][2] |

This KD value indicates a high binding affinity of azido-haloperidol for the D2-dopamine receptor in its reversible binding state, prior to photoactivation.

Core Research Application: Photoaffinity Labeling

The principal application of this compound is in photoaffinity labeling, a powerful technique to identify and study ligand-binding proteins. The process involves the reversible binding of the photoaffinity label to its target, followed by UV-induced covalent cross-linking.

Mechanism of Action

-

Reversible Binding: Azido-haloperidol, due to its structural similarity to haloperidol, binds specifically and reversibly to the D2-dopamine receptor.

-

Photoactivation: Upon irradiation with UV light, the aryl azide group in the molecule is converted into a highly reactive nitrene intermediate.

-

Covalent Cross-linking: This nitrene intermediate rapidly forms a stable, covalent bond with nearby amino acid residues within the binding pocket of the D2 receptor.

-

Irreversible Inactivation: This covalent linkage results in the irreversible inactivation of the receptor.[1][2]

This irreversible binding is crucial for subsequent identification and characterization of the receptor protein.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for immuno-photoaffinity labeling using this compound.

Experimental Protocols

Synthesis of this compound

While the original publication by Kanety & Fuchs (1988) states that azido-haloperidol was synthesized, the detailed synthetic protocol is not provided in the abstract. Researchers would typically adapt established methods for creating aryl azide photoaffinity labels from a parent molecule containing a suitable functional group for esterification with 4-azidobenzoic acid.

Immuno-Photoaffinity Labeling of the D2-Dopamine Receptor

This protocol is based on the methodology described by Kanety and Fuchs (1988).[1][2]

Materials:

-

Bovine striatal membranes

-

This compound (Azido-haloperidol)

-

Binding buffer (composition to be optimized, typically a Tris-based buffer at physiological pH)

-

Wash buffer

-

Competing ligands (e.g., (+)-butaclamol, spiperone) for control experiments

-

UV lamp (wavelength and intensity to be optimized)

-

SDS-PAGE reagents and equipment

-

Nitrocellulose membrane

-

Anti-haloperidol antibodies

-

Secondary antibodies conjugated to a detection enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from bovine striatum using standard differential centrifugation techniques.

-

Reversible Binding: Incubate the bovine striatal membranes with a concentration of azido-haloperidol around its KD (e.g., 15 nM) in binding buffer. For control experiments, co-incubate with a saturating concentration of a competing D2 receptor antagonist (e.g., 10 µM (+)-butaclamol or spiperone).

-

Photo-cross-linking: Expose the incubation mixture to a high-intensity UV light source for a predetermined duration to induce covalent cross-linking. The specific wavelength and duration of UV exposure need to be optimized to maximize cross-linking efficiency while minimizing protein damage.

-

Washing: Centrifuge the membranes and wash them extensively with wash buffer to remove any unbound azido-haloperidol.

-

SDS-PAGE: Solubilize the photolabeled membranes and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the haloperidol moiety.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to a detection enzyme.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system. A band at approximately 94 kDa, corresponding to the D2-dopamine receptor subunit, should be observed in the experimental lane but not in the control lanes containing competing ligands.[1][2]

Signaling Pathway Context

This compound is a tool to study the D2-dopamine receptor, which is a G-protein coupled receptor (GPCR). The binding of this photoaffinity label allows for the specific identification of the receptor protein that initiates the downstream signaling cascade.

Applications in Drug Development

The use of this compound and similar photoaffinity labels is instrumental in the early stages of drug discovery and development for several reasons:

-

Target Identification and Validation: It provides definitive evidence for the physical interaction between a ligand and its receptor, thus validating the receptor as a drug target.

-

Binding Site Characterization: Photoaffinity labeling can be coupled with techniques like mass spectrometry to identify the specific amino acid residues that constitute the ligand-binding pocket. This information is invaluable for the structure-based design of new drugs with improved affinity and selectivity.

-

Screening for Off-Target Effects: This compound can be used in broader proteomic studies to identify potential off-target binding proteins, which can help in predicting and mitigating side effects of new drug candidates.

Conclusion

This compound (CAS 117345-85-4) is a specialized and powerful research tool for the study of the D2-dopamine receptor. Its application in photoaffinity labeling has provided significant insights into the identity and structure of this important therapeutic target. The methodologies outlined in this guide provide a framework for researchers to utilize this compound in their own investigations, contributing to a deeper understanding of dopaminergic neurotransmission and facilitating the development of novel therapeutics for neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for Photoaffinity Labeling of the D2 Dopamine Receptor using Haloperidol 4-Azidobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of haloperidol 4-azidobenzoate as a photoaffinity label to covalently modify the D2 dopamine receptor (D2R). This technique is invaluable for identifying and characterizing the ligand-binding subunit of the D2R, studying receptor structure, and screening for novel D2R-targeting compounds.

Introduction

The D2 dopamine receptor is a key therapeutic target for a range of neurological and psychiatric disorders. Photoaffinity labeling is a powerful technique to irreversibly tag a receptor of interest. This compound, a photoreactive analog of the potent D2R antagonist haloperidol, serves as an effective tool for this purpose. It binds reversibly to the D2R in the dark and, upon exposure to UV light, forms a highly reactive nitrene intermediate that covalently crosslinks to amino acid residues within the receptor's binding pocket. This allows for the identification and subsequent biochemical analysis of the D2R protein. Published studies have successfully utilized this probe to identify a 94 kDa protein corresponding to the D2R in bovine striatal membranes.[1][2]

Quantitative Data Summary

The following table summarizes the binding characteristics of this compound to the D2 dopamine receptor.

| Ligand | Parameter | Value | Source Tissue | Reference |

| This compound | Kd | 15 nM | Bovine Striatal Membranes | [1][2] |

| Haloperidol | Ki (vs. [3H]-YM-09151-2) | 1.2 nM | Rat Striatum | [3] |

| Spiperone | - | Blocks Labeling | Bovine Striatal Membranes | [1][2] |

| (+)-Butaclamol | - | Blocks Labeling | Bovine Striatal Membranes | [1][2] |

| N-propylnorapomorphine | - | Blocks Labeling | Bovine Striatal Membranes | [1][2] |

Signaling Pathway

The D2 dopamine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).

Figure 1. Simplified D2 Dopamine Receptor Signaling Pathway.

Experimental Protocols

Part 1: Preparation of Bovine Striatal Membranes

This protocol describes the preparation of a crude membrane fraction enriched in D2 dopamine receptors from bovine striatum.

Materials:

-

Fresh or frozen bovine striatum

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl2, and protease inhibitor cocktail (e.g., cOmplete™, Roche)

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Thaw frozen bovine striatum on ice. All subsequent steps should be performed at 4°C.

-

Mince the tissue and weigh it.

-

Add 10 volumes of ice-cold Homogenization Buffer per gram of tissue.

-

Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes to pellet the membranes.

-

Discard the supernatant and resuspend the pellet in ice-cold Wash Buffer.

-

Centrifuge again at 40,000 x g for 30 minutes.

-

Repeat the wash step (steps 7 and 8) two more times.

-

Resuspend the final pellet in a small volume of Wash Buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Part 2: Photoaffinity Labeling of D2R with this compound

This protocol details the incubation, photolysis, and quenching steps for covalently labeling the D2R.

Materials:

-

Bovine striatal membrane preparation (from Part 1)

-

This compound (synthesis required, as it is not commercially available)

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Competitor Ligands (for control experiments): Haloperidol, Spiperone, (+)-Butaclamol (10 µM final concentration)

-

UV lamp (e.g., a high-pressure mercury lamp with a filter to select for wavelengths >300 nm)

-

Quartz cuvettes or a 24-well plate suitable for UV irradiation

-

Ice bath

Procedure:

-

Thaw the bovine striatal membrane aliquots on ice.

-

In microcentrifuge tubes, add 100-200 µg of membrane protein.

-

For control experiments, pre-incubate the membranes with a competitor ligand (e.g., 10 µM haloperidol) for 30 minutes at room temperature in the dark.

-

Add this compound to a final concentration of 15-50 nM.

-

Bring the final volume to 1 mL with Incubation Buffer.

-

Incubate the samples for 60 minutes at room temperature in the dark with gentle agitation.

-

Transfer the samples to quartz cuvettes or a UV-transparent plate and place them on an ice bath to minimize heat-induced damage.

-

Irradiate the samples with a UV lamp for 10-20 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.

-

After irradiation, transfer the samples back to microcentrifuge tubes.

-

Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the membranes.

-

Wash the pellet twice with ice-cold Wash Buffer to remove unbound probe.

-